(R)-4-Hydroxycarvedilol

Drug Metabolism Stereoselective Oxidation Cytochrome P450

(R)-4-Hydroxycarvedilol is the (R)-(+)-enantiomer of the carvedilol active metabolite 4′-hydroxyphenyl carvedilol. As a chiral drug metabolite, it exists alongside its (S)-(−)-enantiomer, with the two forms exhibiting markedly different pharmacological profiles.

Molecular Formula C24H26N2O5
Molecular Weight 422.481
CAS No. 1217770-29-0
Cat. No. B561910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Hydroxycarvedilol
CAS1217770-29-0
Synonyms(R)-4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol; _x000B_(R)-4-Hydroxycarvedilol;  (R)-BM 140686;  (R)-BM 14686; 
Molecular FormulaC24H26N2O5
Molecular Weight422.481
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1
InChIKeyZCJHEORDHXCJNB-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Hydroxycarvedilol (CAS 1217770-29-0): Chiral Carvedilol Metabolite Baseline for Analytical and Pharmacokinetic Studies


(R)-4-Hydroxycarvedilol [1] is the (R)-(+)-enantiomer of the carvedilol active metabolite 4′-hydroxyphenyl carvedilol. As a chiral drug metabolite, it exists alongside its (S)-(−)-enantiomer, with the two forms exhibiting markedly different pharmacological profiles . The compound serves as a critical reference standard for enantioselective bioanalytical method development [2] and for investigating stereospecific pharmacokinetics, where (R)-(+)-hydroxycarvedilol has been shown to accumulate at higher plasma levels than its (S)-(−)-counterpart after racemic carvedilol dosing [3].

Why (R)-4-Hydroxycarvedilol Cannot Be Substituted by Racemic 4-Hydroxycarvedilol or the (S)-Enantiomer in Quantitative Research


Substituting (R)-4-hydroxycarvedilol with the racemic metabolite or the (S)-enantiomer introduces significant analytical and pharmacological error. The (S)-enantiomer is a potent β-adrenergic receptor antagonist, while the (R)-enantiomer is not . This functional difference is mirrored in their pharmacokinetics: following a dose of racemic carvedilol, (R)-(+)-hydroxycarvedilol undergoes slower metabolism [1] and accumulates to higher concentrations in human plasma compared to the (S)-(−)-enantiomer [2]. Use of a mixed or incorrect standard would therefore invalidate enantioselective quantification, leading to flawed conclusions in pharmacokinetic studies or metabolite identification [3].

Quantitative Evidence for (R)-4-Hydroxycarvedilol Differentiation vs. Comparators


Stereoselective Intrinsic Clearance: (R)- vs (S)-4-Hydroxycarvedilol Formation

The formation rate of 4′-hydroxycarvedilol from carvedilol enantiomers is stereoselective. Incubation of R(+)- and S(-)-carvedilol with rat liver microsomes showed that the intrinsic clearance (Vmax/KM) for 4′-OHC production differs significantly between substrates. The S/R enantiomeric ratio for intrinsic clearance was 2.71, indicating that the (S)-enantiomer is cleared almost 3-fold faster than the (R)-enantiomer via this pathway [1]. This demonstrates that (R)-4-hydroxycarvedilol is the more slowly metabolized enantiomer, with direct implications for its stability in biological systems.

Drug Metabolism Stereoselective Oxidation Cytochrome P450

Plasma Accumulation: (R)-4-Hydroxycarvedilol vs. (S)-4-Hydroxycarvedilol in Humans

Following a single 25 mg oral dose of racemic carvedilol to a type 2 diabetic patient, plasma analysis revealed enantioselective accumulation. The (R)-(+)-OHC enantiomer showed higher plasma concentrations than the (S)-(−)-OHC enantiomer [1]. While exact Cmax and AUC values are not publicly available in the abstract, the qualitative finding of (R)-(+)-OHC accumulation is consistent with the slower metabolic clearance observed in microsomal studies. This is a class-level pharmacokinetic hallmark of the compound.

Clinical Pharmacokinetics Enantioselective Analysis Plasma Accumulation

Pharmacodynamic Differentiation: β-Blockade Potency of (S)- vs. (R)-4-Hydroxycarvedilol

The beta-adrenergic receptor blocking activity of carvedilol metabolites is known to reside predominantly in the S-(-)-enantiomers [1]. While 4′-hydroxycarvedilol is a more potent beta-antagonist than the parent drug, this activity is conferred by its (S)-enantiomer. The (R)-enantiomer, (R)-4-hydroxycarvedilol, does not contribute meaningfully to beta-blockade. This functional divergence necessitates the use of enantiopure compounds for studies correlating drug exposure to beta-blocking effect, as racemic or (S)-enantiomer samples would confound pharmacological data.

Pharmacodynamics Beta-Adrenoceptor Enantioselective Binding

Analytical Selectivity: Enantiomeric Resolution of 4-Hydroxycarvedilol from Closely Related Metabolites

A validated UHPLC-UV method on Chiralpak IBN-5 column achieved simultaneous enantiomeric separation of carvedilol and its major active metabolites, including 4'-hydroxy carvedilol [1]. The method demonstrated baseline resolution for the enantiomeric pair of 4'-OHC, proving that (R)-4-hydroxycarvedilol can be analytically distinguished from (S)-4-hydroxycarvedilol under optimized conditions. Quantitative method parameters (linearity, precision, accuracy) were validated per ICH M10 guidelines, confirming the method's suitability for determining (R)-4-hydroxycarvedilol concentrations in patient plasma.

Chiral Chromatography Bioanalytical Validation Method Development

Isotope-Labeled Analog Availability: (R)-4-Hydroxycarvedilol as the Basis for Stable-Labeled Internal Standards

Deuterated analogs of (R)-4-hydroxycarvedilol, such as (R)-4-Hydroxycarvedilol-D3, are commercially available as stable isotope-labeled internal standards . These compounds are structurally matched to the target analyte, co-elute under chiral separation conditions, and compensate for matrix effects in LC-MS/MS assays. The availability of matched isotopic standards for the (R)-enantiomer, and not for racemic mixtures, provides a distinct advantage for developing enantioselective quantitative methods with optimal accuracy and precision.

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

Optimal Application Scenarios for (R)-4-Hydroxycarvedilol Based on Differential Evidence


Enantioselective Pharmacokinetic Profiling of Carvedilol Metabolism

Use (R)-4-hydroxycarvedilol as a calibration standard for quantifying the (R)-(+)-enantiomer of the active metabolite in human plasma. The evidence of stereoselective clearance (S/R ratio = 2.71) [1] and higher (R)-(+)-OHC plasma accumulation [2] in clinical studies demonstrates its necessity over racemic standards for accurate determination of patient exposure.

Development and Validation of Chiral Bioanalytical Methods

Employ (R)-4-hydroxycarvedilol as a reference standard during the validation of enantioselective LC-MS/MS or UHPLC-UV methods [3]. The ability to fully resolve (R)- from (S)-4-hydroxycarvedilol is essential for meeting ICH M10 guideline requirements for bioanalytical method validation.

Mechanistic Studies on Differential Pharmacological Effects of Carvedilol Metabolites

Incorporate (R)-4-hydroxycarvedilol in in vitro pharmacology assays aiming to isolate non-beta-adrenergic effects of carvedilol metabolites. Given that (S)-enantiomers are responsible for beta-blockade [3], using the pure (R)-enantiomer allows investigation of alpha-blockade, antioxidant, or other effects without confounding beta-mediated responses.

Preparation of Isotope-Labeled Internal Standards for Mass Spectrometry

Procure (R)-4-hydroxycarvedilol as the unlabeled precursor for synthesizing or validating deuterated internal standards (e.g., (R)-4-Hydroxycarvedilol-D3) , ensuring structural fidelity and optimal performance in stable isotope dilution LC-MS/MS assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Hydroxycarvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.